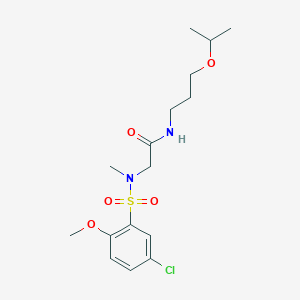
N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” likely involves multiple steps, including the formation of the isopropoxypropyl group, the sulfonamide linkage, and the acetamide moiety. Typical reaction conditions might include:
Formation of Isopropoxypropyl Group: This could involve the reaction of an alcohol with a suitable alkylating agent under basic conditions.
Sulfonamide Formation: This step might involve the reaction of a sulfonyl chloride with an amine.
Acetamide Formation: This could involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isopropoxypropyl group or the methoxy group.
Reduction: Reduction reactions could target the sulfonamide or acetamide groups.
Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents might include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
The compound “N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or inhibitor in biochemical studies.
Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry: As a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological molecules. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide: might be compared with other sulfonamide or acetamide derivatives.
Other compounds: with similar functional groups might include various pharmaceuticals or agrochemicals.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H25ClN2O5S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C16H25ClN2O5S/c1-12(2)24-9-5-8-18-16(20)11-19(3)25(21,22)15-10-13(17)6-7-14(15)23-4/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,18,20) |
InChI Key |
DFQYTTRFXVGPED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12472809.png)
![N-[1-(diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B12472823.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472831.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-phenylglycinamide](/img/structure/B12472845.png)
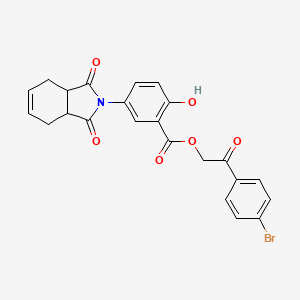
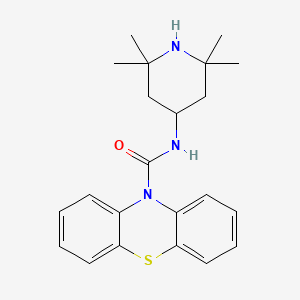
![N-(2-Methylphenyl)-2-[N-(4-phenoxyphenyl)methanesulfonamido]propanamide](/img/structure/B12472872.png)

![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)
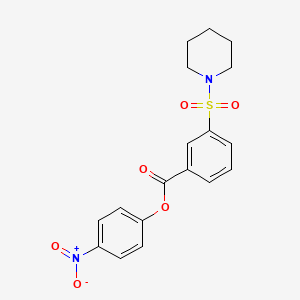
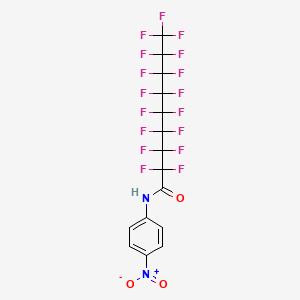
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
